molecular formula C10H10ClNO B183431 2-chloro-N-cyclopropylbenzamide CAS No. 88229-17-8

2-chloro-N-cyclopropylbenzamide

Cat. No. B183431
CAS RN: 88229-17-8
M. Wt: 195.64 g/mol
InChI Key: VMRXNYYUXQFGFK-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropylbenzamide is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and water. This compound has a wide range of applications in the fields of pharmacology and biochemistry due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-chloro-N-cyclopropylbenzamide involves the inhibition of FAAH. This enzyme is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 2-chloro-N-cyclopropylbenzamide increases the levels of endocannabinoids in the body, which can lead to a range of physiological effects.

Biochemical And Physiological Effects

The increase in endocannabinoid levels due to the inhibition of FAAH by 2-chloro-N-cyclopropylbenzamide has been shown to have a range of biochemical and physiological effects. These include pain relief, anti-inflammatory effects, and neuroprotection. Additionally, this compound has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

The use of 2-chloro-N-cyclopropylbenzamide in lab experiments has several advantages. It is a potent inhibitor of FAAH and has a high degree of selectivity for this enzyme. Additionally, it is relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. It is not a specific inhibitor of FAAH and can also inhibit other enzymes. Additionally, it may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the use of 2-chloro-N-cyclopropylbenzamide in scientific research. One area of interest is the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, the use of this compound in the treatment of epilepsy and other neurological disorders is an area of active research. Finally, the potential use of 2-chloro-N-cyclopropylbenzamide in the treatment of pain and inflammation is an area that warrants further investigation.
In conclusion, 2-chloro-N-cyclopropylbenzamide is a chemical compound that has a wide range of applications in scientific research. Its unique properties make it a potent inhibitor of FAAH, which has a range of physiological effects. While there are limitations to its use, ongoing research is exploring its potential in the treatment of epilepsy, pain, and inflammation.

Synthesis Methods

The synthesis of 2-chloro-N-cyclopropylbenzamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-chloro-N-cyclopropylbenzamide has been extensively used in scientific research for its pharmacological properties. It has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of physiological effects.

properties

CAS RN

88229-17-8

Product Name

2-chloro-N-cyclopropylbenzamide

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-chloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H10ClNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13)

InChI Key

VMRXNYYUXQFGFK-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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